molecular formula C19H11F5O3 B11158331 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11158331
M. Wt: 382.3 g/mol
InChI Key: OMHCIHAZJOXWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the dihydrocyclopenta[c]chromenone family, characterized by a fused bicyclic core structure. This scaffold is chemically related to coumarins, which are known for diverse biological activities, including enzyme inhibition and antimicrobial properties . The substitution at the 7-position with a pentafluorobenzyloxy group introduces strong electron-withdrawing effects due to the five fluorine atoms, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

Molecular Formula

C19H11F5O3

Molecular Weight

382.3 g/mol

IUPAC Name

7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H11F5O3/c20-14-12(15(21)17(23)18(24)16(14)22)7-26-8-4-5-10-9-2-1-3-11(9)19(25)27-13(10)6-8/h4-6H,1-3,7H2

InChI Key

OMHCIHAZJOXWKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentafluorobenzyl Group: The pentafluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a pentafluorobenzyl halide.

    Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

  • Objective : Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating potent anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various in vitro studies. Compounds in this class can inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Case Study: RAW 264.7 Macrophages

  • Objective : Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that derivatives of chromones, including this compound, may possess antimicrobial properties.

Research Findings :
Studies indicate that related compounds exhibit varying degrees of antimicrobial activity against different bacterial strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the pentafluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituent at 7-Position Molecular Formula Molecular Weight Key Features References
7-[(Pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Pentafluorobenzyloxy C₂₁H₁₃F₅O₃ 396.33 High electron-withdrawing substituent; potential for enhanced metabolic stability
7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 4-Methoxybenzyloxy C₂₁H₂₀O₄ 336.39 Electron-donating methoxy group; reduced lipophilicity vs. pentafluorobenzyl
7-[(4-Chlorobenzyl)oxy]-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one 4-Chlorobenzyloxy (with additional hydroxylations) C₂₂H₁₅ClO₇ 450.80 Chlorine substituent enhances halogen bonding; polyphenolic modifications
7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-(4-Methoxyphenyl)-2-oxoethoxy C₂₂H₂₀O₅ 364.40 Extended oxyethoxy chain; ketone functionality increases polarity
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one 2-(4-Chlorophenyl)-2-oxoethoxy (positional isomer) C₂₁H₁₇ClO₄ 368.82 Chlorophenyl group adds steric bulk; positional isomerism affects binding
7-Butoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Butoxy C₁₆H₁₈O₃ 258.31 Aliphatic chain reduces aromatic interactions; simpler substitution

Structural and Functional Analysis

Electronic Effects
  • The pentafluorobenzyloxy group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative degradation compared to electron-donating groups like methoxy .
  • Chlorobenzyloxy derivatives (e.g., ) leverage halogen bonding for enhanced receptor interactions, while methoxybenzyloxy analogs exhibit reduced steric hindrance .
Biotransformation Potential
  • highlights that hydroxylation at unactivated carbons is a key biotransformation pathway for related coumarins. The pentafluorobenzyl group may resist fungal hydroxylation due to its steric and electronic properties, unlike simpler substituents like hydroxy groups .

Biological Activity

7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the chromenone class. Its unique structure, characterized by the presence of a pentafluorobenzyl ether moiety, suggests potential for diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H12F5OC_{19}H_{12}F_5O, with a molecular weight of 434.75 g/mol. The compound features a complex arrangement that enhances its reactivity and selectivity in biological systems.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some chromenones have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties : Compounds in this class often exhibit antioxidant effects, which can mitigate oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives are known to reduce inflammation by modulating cytokine production.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways related to cell growth and survival.
  • Reactive Oxygen Species (ROS) Regulation : By acting as an antioxidant, it may help regulate ROS levels in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntioxidantReduction of oxidative stress
Anti-inflammatoryDecreased cytokine levels

Case Study: Anticancer Activity

In a study exploring the anticancer potential of chromenone derivatives, it was found that several compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that structural modifications, such as the introduction of halogen groups like pentafluorobenzyl, could enhance the activity against specific tumor types.

Case Study: Antioxidant Properties

Another investigation focused on the antioxidant capacity of chromenones demonstrated that these compounds could scavenge free radicals effectively. The study utilized various assays to quantify the antioxidant activity, confirming that modifications at the benzyl position significantly impacted efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.